N-Boc-1,6-hexanediamine hydrochloride is a selectively protected, bifunctional linear linker used extensively in organic synthesis, bioconjugation, and materials science. It consists of a six-carbon aliphatic chain (C6-spacer) with a terminal primary amine protected as a hydrochloride salt and a second primary amine protected by an acid-labile tert-butoxycarbonyl (Boc) group. This specific combination of a stable salt form and an orthogonal protecting group is critical for controlled, sequential reactions where precise mono-functionalization is required. Its physical form as a solid with a defined melting point of 162-164 °C contrasts with the liquid free base, a key differentiator for handling and processability.
Substituting N-Boc-1,6-hexanediamine hydrochloride with its free base (CAS 51857-17-1) or the unprotected 1,6-hexanediamine (CAS 124-09-4) introduces significant process control and purity risks. The free base is a liquid with two nucleophilic amines, creating a high probability of undesired di-acylation or polymerization, which necessitates complex chromatographic purification. The unprotected diamine is unsuitable for any application requiring selective mono-functionalization. The hydrochloride salt form deactivates one amine group until a base is added, enabling controlled, predictable reactions critical for reproducible synthesis in pharmaceutical and materials development. Furthermore, the solid nature of the hydrochloride salt simplifies handling, weighing, and storage compared to the liquid free base.
N-Boc-1,6-hexanediamine hydrochloride is a crystalline solid with a defined melting point of 162-164 °C. This provides a significant handling and processability advantage over its corresponding free base, N-Boc-1,6-hexanediamine, which is a liquid at room temperature with a density of 0.965 g/mL. The solid form allows for precise weighing, straightforward storage, and avoids the challenges associated with handling viscous liquids, improving workflow efficiency and reproducibility.
| Evidence Dimension | Physical Form and Melting Point |
| Target Compound Data | Crystalline solid, M.P. 162-164 °C |
| Comparator Or Baseline | N-Boc-1,6-hexanediamine (free base): Liquid at room temperature |
| Quantified Difference | Solid vs. Liquid at standard lab conditions |
| Conditions | Standard Temperature and Pressure |
This difference directly impacts ease of use, measurement accuracy, and storage stability, making the hydrochloride salt preferable for controlled, scalable laboratory and industrial processes.
The primary value of a mono-protected diamine is to enable selective reaction at the free amine. The hydrochloride salt form of the target compound effectively deactivates the free amine's nucleophilicity until it is neutralized *in situ*. This strategy is a key advantage over using the free base, which presents two active nucleophilic sites and risks immediate di-substitution. A demonstrated method for achieving selective mono-Boc protection involves the initial monoprotonation of the diamine with one equivalent of HCl, followed by the addition of Boc-anhydride, yielding the desired mono-protected product in high purity. This pre-formed salt provides a reliable starting material for controlled, stepwise synthesis without requiring this initial, sometimes tricky, *in situ* protonation step.
| Evidence Dimension | Reaction Selectivity |
| Target Compound Data | One reactive amine (after neutralization), enabling controlled mono-acylation/alkylation. |
| Comparator Or Baseline | N-Boc-1,6-hexanediamine (free base): Two reactive amines, leading to mixtures of mono- and di-substituted products. |
| Quantified Difference | High yield of mono-adduct vs. mixture requiring purification. |
| Conditions | Acylation or alkylation reactions in organic synthesis. |
For any multi-step synthesis requiring a bifunctional linker, using the hydrochloride salt saves process steps, reduces side products, and simplifies purification, leading to higher overall yield and process economy.
The Boc protecting group is a cornerstone of orthogonal synthesis strategies, where multiple protecting groups must be removed selectively. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to bases and catalytic hydrogenolysis. This directly contrasts with alternative amine protecting groups like Carbobenzyloxy (Cbz), which is removed by hydrogenolysis, and Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. Procuring the Boc-protected diamine is a strategic choice for synthetic routes that already utilize Cbz or Fmoc groups elsewhere in the molecule, or for substrates that are sensitive to hydrogenation or basic conditions.
| Evidence Dimension | Deprotection Condition |
| Target Compound Data | Boc group: Removed with acid (e.g., TFA). Stable to base and hydrogenolysis. |
| Comparator Or Baseline | Cbz-protected diamine: Removed with catalytic hydrogenolysis. Stable to acid and base. |
| Quantified Difference | Chemically distinct and non-interfering deprotection methods. |
| Conditions | Multi-step organic synthesis with multiple protecting groups. |
Choosing this compound allows chemists to design more efficient and flexible synthetic pathways for complex molecules, avoiding unintended deprotection and improving yields.
As a mono-protected diamine, this compound is a widely used linker in the synthesis of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). The controlled, sequential reactivity afforded by the hydrochloride salt and Boc group is essential for coupling one end of the linker to a target-binding ligand and the other end to an E3 ligase-binding moiety without cross-reactivity.
In materials science, this reagent is used to introduce a C6-spacer into polymers and self-assembled monolayers. The ability to react the free amine first, then deprotect and react the second amine, allows for the construction of well-defined polyamides, polyurethanes, or surface coatings where precise monomer sequence and orientation are critical for final material properties.
The orthogonal nature of the Boc group makes this compound suitable for solid-phase peptide synthesis (SPPS) or the synthesis of modified oligonucleotides. It can be used to introduce a flexible C6-amino linker onto a resin or at a specific position within a sequence, with the Boc group being removed at the appropriate step using acid (e.g., TFA) without cleaving the product from the solid support or affecting other acid-stable protecting groups.
Irritant